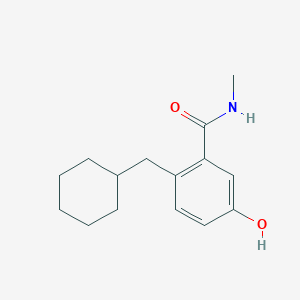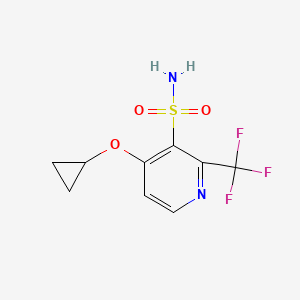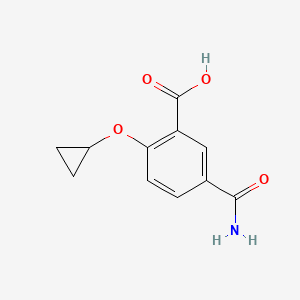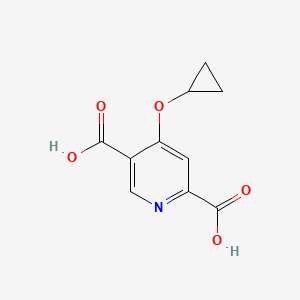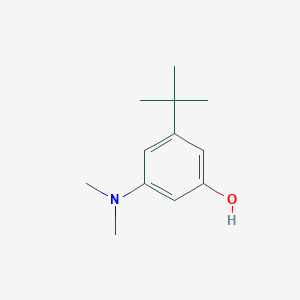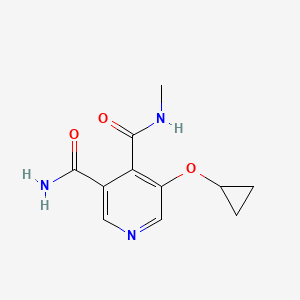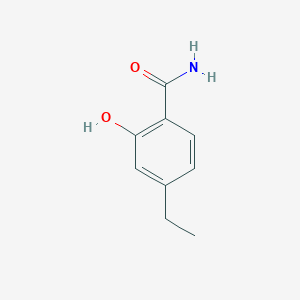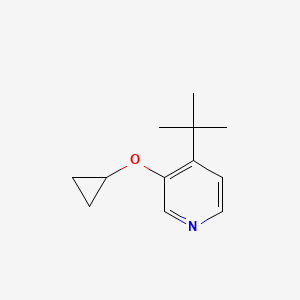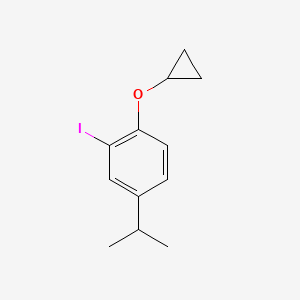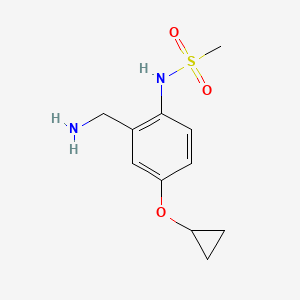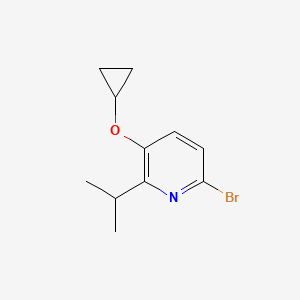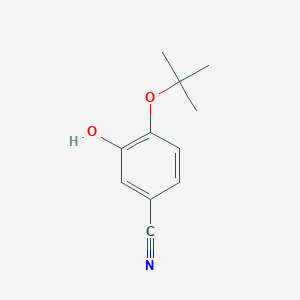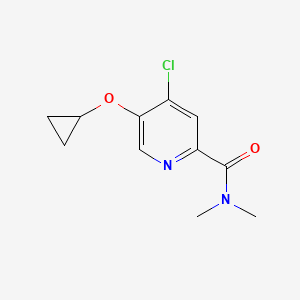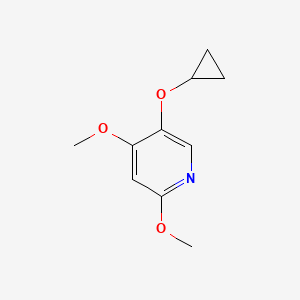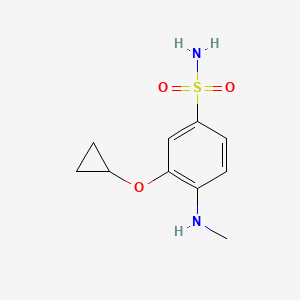
3-Cyclopropoxy-4-(methylamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-(methylamino)benzenesulfonamide is an organic compound with the molecular formula C10H14N2O3S It is a sulfonamide derivative, characterized by the presence of a cyclopropoxy group and a methylamino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylamino)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with cyclopropyl alcohol under acidic conditions to form the cyclopropoxy derivative. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-(methylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amine can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-(methylamino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential as an antibacterial and antifungal agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a sulfonamide, it can act as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropoxy-3-(methylamino)benzenesulfonamide: Similar structure but with different positioning of the cyclopropoxy and methylamino groups.
3-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide: Contains an additional methylsulfonamido group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains bromine and fluorine substituents.
Uniqueness
3-Cyclopropoxy-4-(methylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the presence of the methylamino group enhances its solubility and potential for forming hydrogen bonds, which can influence its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C10H14N2O3S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-12-9-5-4-8(16(11,13)14)6-10(9)15-7-2-3-7/h4-7,12H,2-3H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
MGMFUSXYAYCHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


